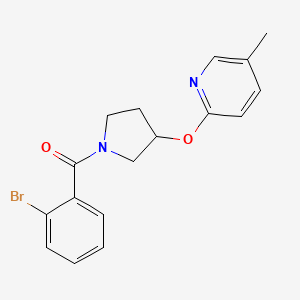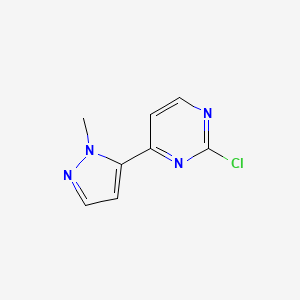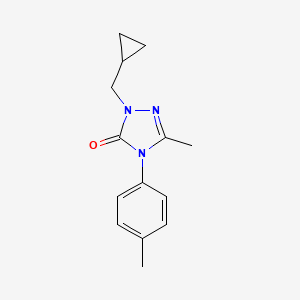![molecular formula C17H10ClNO3S2 B2711603 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 305376-93-6](/img/structure/B2711603.png)
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is an intriguing compound, belonging to the thiazolidinone family Thiazolidinones are known for their significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves a multi-step process:
Step 1: : The synthesis begins with the preparation of 2-aminothiazole by the reaction of thiourea with α-haloketones.
Step 2: : The intermediate is then subjected to cyclization with chloroacetic acid in the presence of a base, forming a thiazolidinone core.
Step 3: : This core is further modified by introducing the 4-chlorophenylmethylidene group through a condensation reaction with 4-chlorobenzaldehyde.
Step 4: : Finally, the benzoic acid moiety is incorporated via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization for scale-up, including the use of continuous flow reactors to enhance reaction efficiency and product yield. The precise control of reaction parameters such as temperature, pH, and reactant concentration is crucial to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid undergoes several key reactions:
Oxidation: : It can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: : The compound can be reduced to modify the oxidation state of the sulfur atom within the thiazolidinone ring.
Substitution: : Various substituents can be introduced onto the aromatic rings via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Application of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Employing reagents like Grignard reagents or organolithium compounds under controlled conditions.
Major Products Formed
Oxidized products with sulfoxide or sulfone groups.
Reduced forms with modified sulfur oxidation states.
Substituted derivatives with various functional groups introduced onto the aromatic rings.
Scientific Research Applications
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid finds extensive applications in scientific research:
Chemistry: : Utilized as a building block for the synthesis of complex organic molecules and study of reaction mechanisms.
Biology: : Serves as a probe for investigating biological pathways and enzyme functions.
Medicine: : Explored for its therapeutic potential in treating inflammatory diseases, infections, and cancers.
Industry: : Applied in the development of novel materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It interacts with specific enzymes, proteins, and receptors involved in various biological processes.
Pathways Involved: : It modulates pathways such as inflammation, cell proliferation, and apoptosis, thereby influencing cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Uniqueness
Compared to its analogs, 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is distinct due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. The presence of the 4-chlorophenyl group enhances its pharmacokinetic properties, making it a compound of interest in drug development and material science.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDCFYADRODMY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)
![5-Ethyl-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2711523.png)


![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711531.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)


![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/new.no-structure.jpg)

![(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2711540.png)
